Carlina oxide
Overview
Description
Carlina oxide is a naturally occurring compound predominantly found in the essential oil of Carlina acaulis, a plant belonging to the Asteraceae family . This compound is known for its potent insecticidal properties, making it a valuable component in botanical insecticides . This compound is an aromatic polyacetylene, characterized by its unique chemical structure and significant biological activities .
Mechanism of Action
Target of Action
Carlina oxide, a compound isolated from the essential oil (EO) of Carlina acaulis L. roots, has been studied for its potent insecticidal activities . The primary targets of this compound are various arthropod vectors and agricultural pests . It has shown significant toxicity towards the eggs and larvae of certain insects .
Mode of Action
It has been suggested that this compound may damage insect cells by forming carbocations that react with -sh groups and amino groups of proteins and other molecules . Additionally, this compound has been tested for anti-acetylcholinesterase activity, although it showed lower performance compared to galantamine .
Biochemical Pathways
It has been observed to have a moderate antioxidant potential, which may play a role in preserving the shelf-life of herbal-based insecticides
Pharmacokinetics
It’s known that the compound’s poor water solubility and rapid degradation from uv light and oxygen in the environment limit its real-world use . To overcome these limitations, nanoemulsions of this compound have been developed, which could boost its efficacy and stability .
Result of Action
The result of this compound’s action is primarily insecticidal. It has shown significant contact toxicity on insect eggs, with high hatching inhibition . Moreover, it has demonstrated larvicidal effects, with complete mortality observed in translaminar toxicity tests . In vitro studies have also shown that this compound elicits cell-line-specific toxicity .
Action Environment
The environment plays a crucial role in the action of this compound. For instance, the formulation of this compound into nanoemulsions can enhance its stability and efficacy . The field use of these formulations as larvicides is unlikely to guarantee uniform dispersion in the environment, thus failing to achieve the required concentrations . Therefore, the environmental factors influencing the action, efficacy, and stability of this compound are an important area for future research.
Biochemical Analysis
Biochemical Properties
Carlina oxide has been identified as an AChE inhibitor . It interacts with acetylcholinesterase (AChE), an enzyme crucial for nerve function, inhibiting its activity . This interaction is of biochemical significance as it influences the regulation of neurotransmitters.
Cellular Effects
This compound exhibits antioxidant activity, protecting cells from damage induced by reactive oxygen species such as hydrogen peroxide . It also shows cytotoxic effects on certain vertebrate cells, human dermis, HCT116 and MDA-MB231 cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like AChE . By inhibiting AChE, this compound can influence neurotransmission and potentially alter gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to develop long-lasting mosquito larvicides . Its poor water solubility and rapid degradation from UV light and oxygen in the environment limit its use, but encapsulation in micro- and nanoemulsions has been shown to enhance its stability .
Dosage Effects in Animal Models
The acute toxicity of Carlina acaulis essential oil and its microemulsion was evaluated in Wistar rats through oral administration . The essential oil LD50 was 1098 mg kg −1 bw, whereas its microemulsion, even at 5000 mg kg −1 bw (considered the upper testing limit to establish safety to mammals), was not toxic .
Metabolic Pathways
Given its role as an AChE inhibitor , it likely interacts with cholinergic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carlina oxide can be synthesized through various chemical routes. One common method involves the extraction of essential oil from the roots of Carlina acaulis, followed by the isolation of this compound using chromatographic techniques . Additionally, synthetic analogues of this compound have been developed to enhance its bioactivity and reduce toxicity .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Carlina acaulis roots. The essential oil is obtained through hydrodistillation, and this compound is subsequently isolated using gas chromatography-mass spectrometry (GC-MS) analysis . Recent advancements in nanotechnology have also enabled the encapsulation of this compound in nanoemulsions to improve its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Carlina oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity.
Major Products Formed: The major products formed from the reactions of this compound include its analogues with modified chemical structures. These analogues have been shown to possess enhanced insecticidal properties and reduced toxicity compared to the natural compound .
Scientific Research Applications
Carlina oxide has a wide range of scientific research applications. In chemistry, it is used as a lead compound for developing new botanical insecticides . In biology, this compound has been studied for its potential as an acetylcholinesterase inhibitor and its effects on gamma-aminobutyric acid receptors . In medicine, it has shown promise in counteracting oxidative stress and reducing the viability of certain cancer cell lines . Industrially, this compound is utilized in the formulation of eco-friendly insecticides and larvicides .
Comparison with Similar Compounds
Carlina oxide is unique due to its high efficacy as an insecticide and its relatively low toxicity to non-target species . Similar compounds include other polyacetylenes found in botanical sources, such as falcarinol and panaxynol . this compound stands out for its potent insecticidal activity and its potential for use in eco-friendly pest management solutions .
Properties
IUPAC Name |
2-(3-phenylprop-1-ynyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHFCVRNWSKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198237 | |
Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-22-7 | |
Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carlina oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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